![molecular formula C9H14ClNO2 B1423239 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl CAS No. 1159826-49-9](/img/structure/B1423239.png)
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl
Overview
Description
“3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is related to Phenylephrine Hydrochloride , which is also known as ®- (−)-Phenylephrine hydrochloride, ®- (−)-1- (3-Hydroxyphenyl)-2-methylaminoethanol hydrochloride, ®- (−)-3-Hydroxy-α- (methylaminomethyl)benzyl alcohol hydrochloride . It is a compound with a molecular weight of 203.67 .
Synthesis Analysis
An improved method to synthesize a similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been reported . The synthesis is based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than previous methods, which required specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is likely similar to that of Phenylephrine Hydrochloride, which has a linear formula of HOC6H4CH (CH2NHCH3)OH·HCl .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . This reaction might be relevant to the chemical reactions involving “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl”.
Scientific Research Applications
Urinary Metabolite Analysis
This compound serves as a urinary metabolite of procyanidins in pigs and is used in studies related to animal metabolism. It helps in understanding the metabolic pathways and the bioavailability of procyanidins .
Synthesis of Organic Intermediates
As an intermediate, it is utilized in the synthesis of various synthetic organic products. This application is crucial in the development of new materials and chemicals .
Preparation of Methyl Esters
The compound is involved in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester, which is significant in organic synthesis and pharmaceutical research .
Biomarker for Neurological Conditions
It has been identified as a potential biomarker for neurological conditions such as autism and schizophrenia. Abnormal concentrations of this metabolite in body fluids can indicate the presence of these conditions .
Dopamine Analog Research
The compound may act as a dopamine or catecholamine analog. Research into its effects can provide insights into psychotic behavior and the development of treatments for related disorders .
Gut Microflora Studies
It is believed to be formed from the action of specific gut microflora on polyphenolic compounds found in fruits. Studying its formation can lead to a better understanding of gut health and the microbiome .
Isotopic Labeling and Quantification
An improved method for the synthesis of unlabeled and 13C-labeled versions of this compound has been developed, which is important for quantitative LC-MS analysis in biomedical research .
Safety and Handling in Research
Research involving this compound requires careful safety and handling due to its potential skin and eye irritation properties. This aspect is critical for maintaining laboratory safety standards .
Mechanism of Action
While the exact mechanism of action for “3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl” is not clear, it might be similar to that of Edrophonium, which is a readily reversible acetylcholinesterase inhibitor . It prevents the breakdown of the neurotransmitter acetylcholine and acts by competitively inhibiting the enzyme acetylcholinesterase, mainly at the neuromuscular junction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-amino-3-hydroxypropyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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